molecular formula C52H102O5Sn2 B13762818 (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane CAS No. 67827-59-2

(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane

Cat. No.: B13762818
CAS No.: 67827-59-2
M. Wt: 1044.8 g/mol
InChI Key: KYKSFHCGJXUBOI-MNHRHIJMSA-L
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Description

(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is a complex organotin compound Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane typically involves the reaction of dibutyltin oxide with the corresponding fatty acid ester. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane can undergo various chemical reactions, including:

    Oxidation: The tin atoms can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of tin hydrides.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl or aryl halides; reactions are usually conducted in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of tin oxides or tin esters.

    Reduction: Formation of tin hydrides.

    Substitution: Formation of new organotin compounds with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Organotin compounds have shown activity against a range of microorganisms, and this particular compound is being investigated for its efficacy and safety.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.

Industry

In the industrial sector, this compound is used as a stabilizer in the production of plastics and other polymers. Its ability to enhance the thermal and mechanical properties of these materials makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of (Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane involves its interaction with cellular membranes and enzymes. The tin atoms can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. Additionally, the long-chain fatty acids in the compound can integrate into lipid bilayers, altering membrane fluidity and permeability.

Properties

CAS No.

67827-59-2

Molecular Formula

C52H102O5Sn2

Molecular Weight

1044.8 g/mol

IUPAC Name

[dibutyl-[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl]oxystannyl] (Z)-octadec-9-enoate

InChI

InChI=1S/2C18H34O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-4-2;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*10-9-;;;;;;;

InChI Key

KYKSFHCGJXUBOI-MNHRHIJMSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC)(CCCC)CCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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